5-Iodo-6-methoxy-3-nitropyridin-2-amine
Overview
Description
5-Iodo-6-methoxy-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H6IN3O3 and its molecular weight is 295.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Vicarious Nucleophilic Substitution : The vicarious nucleophilic substitution (VNS) method has been applied to nitropyridine compounds to achieve selective amination, demonstrating the utility of such compounds in synthesizing amino-substituted pyridines. This process showcases the reactivity of nitropyridines in constructing more complex nitrogen-containing heterocycles, which are valuable in various chemical syntheses (J. Bakke, Harald Svensen, Raffaela Trevisan, 2001).
Synthesis of Azaoxindoles : Studies have also focused on the synthesis of azaoxindoles, starting from compounds structurally related to "5-Iodo-6-methoxy-3-nitropyridin-2-amine". These syntheses involve hydrogenation and cyclization steps, highlighting the versatility of nitropyridines in heterocyclic chemistry and their role in generating biologically relevant scaffolds (Einar J. Andreassen, J. Bakke, 2006).
Platinum-Mediated Hydrogenation : The selective hydrogenation of iodo-nitroaromatic compounds, including those related to "this compound", has been investigated for its importance in the synthesis of pharmaceutical intermediates. Such studies underscore the challenges and strategies in achieving high selectivity and yield, which are critical in the pharmaceutical industry (Todor Baramov et al., 2017).
Properties
IUPAC Name |
5-iodo-6-methoxy-3-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIICFSDWNEDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722791 | |
Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868539-54-2 | |
Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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